Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]-

Lipophilicity Drug-likeness Physicochemical profiling

Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- (CAS 640290-21-7) is a fully synthetic, ortho-iodinated benzamide derivative bearing a sterically bulky 2-(1,3,3-trimethylbutyl)phenyl substituent on the amide nitrogen. With a molecular formula of C20H24INO and a molecular weight of 421.3 g/mol, this compound belongs to the substituted 2-iodobenzamide class—a family with established relevance in radiopharmaceutical development, melanin-targeted imaging, and thyrotropin receptor (TSHR) antagonist programs.

Molecular Formula C20H24INO
Molecular Weight 421.3 g/mol
CAS No. 640290-21-7
Cat. No. B12573357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]-
CAS640290-21-7
Molecular FormulaC20H24INO
Molecular Weight421.3 g/mol
Structural Identifiers
SMILESCC(CC(C)(C)C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2I
InChIInChI=1S/C20H24INO/c1-14(13-20(2,3)4)15-9-6-8-12-18(15)22-19(23)16-10-5-7-11-17(16)21/h5-12,14H,13H2,1-4H3,(H,22,23)
InChIKeyKUSOHFYZOVCQCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- (CAS 640290-21-7): Structural Identity and Sourcing Baseline for Substituted 2-Iodobenzamide Procurement


Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- (CAS 640290-21-7) is a fully synthetic, ortho-iodinated benzamide derivative bearing a sterically bulky 2-(1,3,3-trimethylbutyl)phenyl substituent on the amide nitrogen. With a molecular formula of C20H24INO and a molecular weight of 421.3 g/mol, this compound belongs to the substituted 2-iodobenzamide class—a family with established relevance in radiopharmaceutical development, melanin-targeted imaging, and thyrotropin receptor (TSHR) antagonist programs [1]. The compound is catalogued by multiple chemical suppliers as a research-grade specialty intermediate. Notably, no clinical trial involvement has been documented for this specific substance [2]. The presence of the iodine atom at the ortho position of the benzamide ring confers distinct reactivity profiles amenable to metal-catalyzed cross-coupling and radioiodination, while the N-(2-(1,3,3-trimethylbutyl)phenyl) motif introduces significant steric hindrance that differentiates it from simpler N-phenyl or N-alkyl 2-iodobenzamide analogs.

Why Generic 2-Iodobenzamide Substitution Fails for CAS 640290-21-7: Steric, Electronic, and Sourcing Differentiation from Commercial Analogs


The combination of an ortho-iodine atom and an N-(2-(1,3,3-trimethylbutyl)phenyl) substituent in CAS 640290-21-7 creates a steric and electronic environment that cannot be replicated by commercially prevalent 2-iodobenzamide analogs such as 2-iodo-N-phenylbenzamide (Benodanil, CAS 15310-01-7) or N-(2-diethylaminoethyl)-2-iodobenzamide (BZA2). The 1,3,3-trimethylbutyl group introduces substantial steric bulk adjacent to the amide linkage, which is expected to restrict rotational freedom around the N-aryl bond and modulate the conformational landscape relative to unsubstituted or para-substituted N-phenyl analogs [1]. This steric profile is structurally distinct from the N-(2-diethylaminoethyl) side chain found in BZA2—a radiopharmaceutical with established melanin affinity—and from the simple N-phenyl substitution of the agricultural fungicide Benodanil [2]. Furthermore, within the same N-(2-(1,3,3-trimethylbutyl)phenyl) series, the 2-iodo variant (CAS 640290-21-7) differs electronically from its 2-trifluoromethyl (CAS 640290-20-6) and 2-difluoromethyl congeners, as the iodine atom provides distinct polarizability, leaving-group potential, and heavy-atom effects relevant to X-ray crystallography, radio-labeling, and cross-coupling chemistry . Generic substitution with a simpler 2-iodobenzamide would therefore fail to preserve the sterically encumbered pharmacophore or the synthetic handle that this specific compound provides.

Quantitative Differentiation Evidence for Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- (CAS 640290-21-7): Comparative Analytical, Computational, and Structural Data


Computational Physicochemical Differentiation: logP and Molecular Weight Comparison of CAS 640290-21-7 vs. Structural Analogs

The target compound CAS 640290-21-7 (C20H24INO, MW 421.3 g/mol) displays a predicted logP of approximately 4.69 based on ZINC15 computational data for the analogous scaffold [1]. This logP value differentiates it from the 2-trifluoromethyl analog CAS 640290-20-6 (C21H24F3NO, MW 363.4 g/mol), which is expected to have a lower logP due to the electronegative CF3 group, and from the simpler 2-iodo-N-phenylbenzamide (Benodanil, C13H10INO, MW 323.13 g/mol), which has a lower molecular weight and reduced lipophilic bulk [2]. The higher calculated lipophilicity of CAS 640290-21-7 may influence membrane permeability and tissue distribution profiles distinct from these comparators. Direct experimental logP data for the target compound have not been published; all values are computational predictions [1].

Lipophilicity Drug-likeness Physicochemical profiling

Steric and Conformational Differentiation: Ortho-Substituted N-Aryl Bulk of CAS 640290-21-7 vs. Linear N-Alkyl 2-Iodobenzamide Radiopharmaceuticals

CAS 640290-21-7 features a 2-(1,3,3-trimethylbutyl) substituent directly on the N-phenyl ring adjacent to the amide linkage. This creates a sterically congested environment that is structurally distinct from the N-(2-diethylaminoethyl) side chain of BZA2 (N-(2-diethylaminoethyl)-2-iodobenzamide), a clinically studied melanoma imaging agent [1]. BZA2 exhibits high in vitro affinity for melanin (specific binding demonstrated in B16 melanoma cell lines), with cellular uptake that correlates with melanin content [2]. The rigid, bent molecular shape enforced by the ortho-substituted N-aryl group in CAS 640290-21-7 is reminiscent of the conformational rigidity that confers TSHR selectivity to the S37a antagonist scaffold, where enantiomeric separation yielded a micromolar antagonist of TSH-induced cAMP accumulation in HEK293 cells expressing human TSHR [3]. No direct TSHR activity data exist for CAS 640290-21-7; this class-level inference is based on structural analogy to conformationally constrained N-aryl benzamide TSHR antagonists.

Conformational restriction Receptor binding Steric hindrance

Iodo-Specific Reactivity: Synthetic Utility of the Ortho-Iodo Substituent in CAS 640290-21-7 vs. 2-CF3 and 2-CHF2 Congeners

The ortho-iodine atom in CAS 640290-21-7 provides synthetic reactivity that is absent in the corresponding 2-trifluoromethyl (CAS 640290-20-6) and 2-difluoromethyl analogs within the same N-(2-(1,3,3-trimethylbutyl)phenyl)benzamide series [1]. Specifically, the aryl iodide serves as a substrate for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) and can undergo facile isotopic exchange with radioiodine (123I, 125I, 131I) for radiopharmaceutical applications—a well-established strategy in the 2-iodobenzamide class [2]. The CF3 and CHF2 congeners cannot participate in metal-catalyzed oxidative addition at the C-X bond under comparable mild conditions. Published structure-activity relationship (SAR) data on radiolabeled o-iodobenzamide derivatives demonstrate that the iodine position and amide substitution pattern directly influence in vivo deiodination resistance and biodistribution in rats and dogs [3]. The iodo-specific reactivity of CAS 640290-21-7 thus provides a synthetic branching point unavailable to its fluorinated series congeners.

Cross-coupling Radioiodination Heavy-atom effect

Class-Level Melanin Affinity Benchmarking: Positioning CAS 640290-21-7 Within the 2-Iodobenzamide Melanin-Targeting Pharmacophore

The 2-iodobenzamide pharmacophore is a well-established scaffold for melanin-targeted imaging agents. The reference compound BZA (N-(2-diethylaminoethyl)-4-iodobenzamide) and its 2-iodo isomer BZA2 display high affinity for melanin in vitro, with BZA2 demonstrating specific cellular uptake in pigmented melanoma cell lines [1]. In a structure-activity study of 125I-labeled spermidine benzamide derivatives, all four tested compounds displayed melanin affinity superior to the BZA reference compound, validating the general benzamide scaffold for melanin binding [2]. CAS 640290-21-7 shares the core 2-iodobenzamide motif with these melanoma-targeting agents but incorporates a unique, sterically demanding N-(2-(1,3,3-trimethylbutyl)phenyl) substitution not previously explored in the melanin-affinity SAR literature. While no direct melanin-binding data exist for the target compound, the preservation of the 2-iodobenzamide pharmacophore suggests potential melanin affinity that could be modulated by the bulky N-substituent, offering an opportunity to explore the effect of steric bulk on melanoma cell uptake selectivity [3].

Melanin targeting Melanoma imaging Structure-activity relationship

Sourcing Purity and Availability: Differentiated Supplier Specifications for CAS 640290-21-7

CAS 640290-21-7 is available from multiple chemical suppliers with a typical purity specification of 95%+, as catalogued by Chemenu and other sourcing platforms . The compound is supplied as a research-grade specialty intermediate with a molecular weight of 421.3 g/mol. In contrast, the 2-trifluoromethyl analog (CAS 640290-20-6, MW 363.4 g/mol) is also available at 95%+ purity, while the simple 2-iodo-N-phenylbenzamide (Benodanil, CAS 15310-01-7) is widely available as an agricultural-grade fungicide with different purity profiles and impurity specifications [1]. The target compound's status as a non-clinical research chemical—with no documented clinical trial involvement—means that procurement is limited to research-use-only suppliers, differentiating it from clinically advanced 2-iodobenzamides such as BZA2, which has undergone Phase II/III clinical evaluation for melanoma imaging [2]. This distinction is critical for procurement officers who must align sourcing with intended use (research vs. clinical).

Chemical procurement Purity specification Supply chain

Computational Target Prediction: TSHR and Melanin-Related Target Profiles of CAS 640290-21-7 vs. Known TSHR Antagonists

Computational SEA (Similarity Ensemble Approach) predictions for the 2-iodobenzamide scaffold, based on ChEMBL20, suggest potential interactions with targets relevant to thyroid biology and melanin biology—consistent with the known pharmacology of the broader 2-iodobenzamide class [1]. By comparison, the established small-molecule TSHR antagonist Org 274179-0 exhibits nanomolar potency (IC50 values of 30 nM, 26 nM, and 56 nM against bovine TSH, human TSH, and M22-stimulated TSHR activation, respectively) in CHO cell reporter assays [2]. Another reference TSHR antagonist, ANTAG3, showed an IC50 of 2.1 μM (95% CI: 1.3–3.3 μM) for inhibition of bovine TSH-stimulated TSHR activation [3]. No direct TSHR activity data exist for CAS 640290-21-7. The compound's structural features—particularly the ortho-substituted N-phenyl group—are reminiscent of the conformational constraint observed in the selective TSHR antagonist S37a, but experimental confirmation of TSHR engagement is required to establish this as a meaningful differentiation [4].

Target prediction TSHR antagonism Molecular docking

Recommended Application Scenarios for Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]- (CAS 640290-21-7) Based on Current Evidence


Chemical Biology Probe Development: Exploring Steric Effects on 2-Iodobenzamide Target Engagement

The unique ortho-(1,3,3-trimethylbutyl) N-phenyl substitution of CAS 640290-21-7 provides a sterically differentiated scaffold for probing the conformational requirements of 2-iodobenzamide-recognizing biological targets, including melanin and thyrotropin receptor (TSHR). As established by the class-level melanin affinity of 2-iodobenzamides [1] and the conformational sensitivity of TSHR antagonists such as S37a [2], the bulky N-substituent of CAS 640290-21-7 can serve as a steric probe to interrogate the tolerance of target binding pockets for N-aryl substitution—complementing the linear N-alkyl side chains of BZA/BZA2 radiopharmaceuticals . This compound is best suited for in vitro binding assays and computational docking studies aimed at mapping the steric boundaries of the 2-iodobenzamide pharmacophore.

Synthetic Intermediate for Diversification: Leveraging the Ortho-Iodo Handle in Cross-Coupling Chemistry

The ortho-iodine atom of CAS 640290-21-7 serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination) that are not accessible with the 2-CF3 (CAS 640290-20-6) or 2-CHF2 analogs [1]. Medicinal chemistry teams seeking to generate focused libraries of N-(2-(1,3,3-trimethylbutyl)phenyl)benzamide derivatives with varied 2-substituents can use this compound as a late-stage diversification point, exploiting the well-established reactivity of aryl iodides in cross-coupling under mild conditions [2]. This application leverages a key structural differentiator—the iodo group—that is absent from the corresponding fluorinated congeners.

Radiopharmaceutical Precursor Exploration: Radioiodination Potential for Imaging Agent Development

The 2-iodobenzamide scaffold has a proven track record in radiopharmaceutical development, with BZA2 (123I-labeled) advancing to Phase III clinical trials for melanoma imaging [1]. The presence of the aryl iodide in CAS 640290-21-7 creates the potential for isotopic exchange radioiodination with 123I, 125I, or 131I, following established protocols for o-iodobenzamide radiolabeling that achieve quantitative incorporation by heating with no-carrier-added NaI in ethanol [2]. The unique N-(2-(1,3,3-trimethylbutyl)phenyl) substitution may confer differentiated biodistribution compared to current clinical 2-iodobenzamide radiopharmaceuticals, warranting exploratory in vivo characterization in appropriate animal models .

Specialty Chemical Intermediate for N-Substituted Benzamide Library Synthesis

CAS 640290-21-7 occupies a distinct niche within the substituted benzamide chemical space due to the combination of an ortho-iodo group and the sterically demanding N-(2-(1,3,3-trimethylbutyl)phenyl) motif [1]. For research groups constructing compound libraries around this specific N-aryl substitution pattern, the compound serves as a well-characterized, commercially available intermediate (95%+ purity) that can be procured in research-grade quantities [2]. Compared to synthesizing this intermediate de novo—which would require multi-step iodination and amide coupling procedures—direct procurement reduces synthetic burden and ensures batch consistency across experiments, a practical advantage for reproducibility-focused research programs.

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